3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid
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Overview
Description
3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with a formyl group, a methyl group, and a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Methylation: The methyl group can be added through alkylation reactions using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Introduction of the Propanoic Acid Side Chain: This can be achieved through a Friedel-Crafts acylation reaction using propanoic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3).
Major Products:
Oxidation: 3-(2-carboxy-4-methyl-1H-pyrrol-3-yl)propanoic acid.
Reduction: 3-(2-hydroxymethyl-4-methyl-1H-pyrrol-3-yl)propanoic acid.
Substitution: 3-(2-formyl-4-bromo-1H-pyrrol-3-yl)propanoic acid.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms involving pyrrole derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry:
- Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid is largely dependent on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can interact with aromatic residues in proteins, affecting their function. The propanoic acid side chain can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-(1H-Pyrrol-2-yl)propanoic acid: Lacks the formyl and methyl groups, resulting in different chemical reactivity and biological activity.
4-(2-formyl-5-methyl-1H-pyrrol-1-yl)butanoic acid: Similar structure but with a butanoic acid side chain, which may affect its solubility and interaction with biological targets.
2-formyl-5-methyl-1H-pyrrole-3-carboxylic acid: Similar but with a carboxylic acid group directly attached to the pyrrole ring, influencing its acidity and reactivity.
Uniqueness: 3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid is unique due to the specific combination of substituents on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-10-8(5-11)7(6)2-3-9(12)13/h4-5,10H,2-3H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGJBBOAUVVKHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1CCC(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569337 |
Source
|
Record name | 3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132281-87-9 |
Source
|
Record name | 3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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